molecular formula C18H16FN5O B2657595 1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034385-39-0

1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2657595
CAS No.: 2034385-39-0
M. Wt: 337.358
InChI Key: TYHACCGACGKTDV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, a fluorophenyl group, a pyridine ring, and a triazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Construction of the Triazole Ring: The triazole ring is usually formed through a Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling of the Pyridine Ring: The pyridine ring can be coupled to the triazole moiety using palladium-catalyzed cross-coupling reactions.

    Final Coupling to Form the Target Compound: The final step involves coupling the cyclopropane carboxamide with the triazole-pyridine intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The triazole and pyridine rings can facilitate binding to specific sites, while the fluorophenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-methylphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide: Similar structure but with a methyl group instead of fluorine.

    1-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorophenyl group in 1-(4-fluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanecarboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O/c19-14-5-3-13(4-6-14)18(7-8-18)17(25)21-10-15-12-24(23-22-15)16-2-1-9-20-11-16/h1-6,9,11-12H,7-8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHACCGACGKTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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